molecular formula C11H21NO3 B13628941 tert-butyl N-(3,3-dimethyl-1-oxobutan-2-yl)carbamate

tert-butyl N-(3,3-dimethyl-1-oxobutan-2-yl)carbamate

Cat. No.: B13628941
M. Wt: 215.29 g/mol
InChI Key: VNUGLZHZXINMND-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a dimethyl group, and a carbamate functional group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor, such as (S)-3,3-dimethyl-1-oxobutan-2-yl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide (ADB-BINACA)
  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBICA)
  • N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (ADB-FUBICA)

Uniqueness

(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate is unique due to its specific structural configuration and the presence of the tert-butyl and dimethyl groups

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-(3,3-dimethyl-1-oxobutan-2-yl)carbamate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h7-8H,1-6H3,(H,12,14)

InChI Key

VNUGLZHZXINMND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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